molecular formula C12H26O3Si B14856881 2-Methylbutanoic acid, 3-(t-butyldimethylsilyloxy)-, methyl ester

2-Methylbutanoic acid, 3-(t-butyldimethylsilyloxy)-, methyl ester

Cat. No.: B14856881
M. Wt: 246.42 g/mol
InChI Key: LXNGFUZXDGVDEZ-UHFFFAOYSA-N
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Description

Methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group. This compound is notable for its unique structural features and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Imidazole, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic conditions, allowing for the regeneration of the free hydroxyl group .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNGFUZXDGVDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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